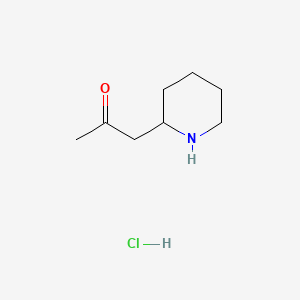

(+/-)-Pelletierine hydrochloride

Descripción general

Descripción

El clorhidrato de pelletierina es un compuesto alcaloide derivado del árbol del granado (Punica granatum). Es un sólido cristalino soluble en agua y alcohol. Este compuesto es conocido por su actividad biológica y se ha estudiado por sus posibles propiedades medicinales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de pelletierina se puede sintetizar a partir de lisina mediante una serie de reacciones. El proceso implica la descarboxilación de la lisina para producir cadaverina, que luego se convierte en Δ1-piperideína. Este intermedio se condensa con ácido acetoacético para formar pelletierina, que posteriormente se convierte en clorhidrato de pelletierina .

Métodos de Producción Industrial: La producción industrial del clorhidrato de pelletierina normalmente implica la extracción del alcaloide del árbol del granado, seguida de procesos de purificación y cristalización. La extracción se realiza normalmente con disolventes como etanol o metanol, y la purificación implica técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de pelletierina experimenta diversas reacciones químicas, incluidas:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Se puede reducir para formar compuestos más simples.

Sustitución: Puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las condiciones varían según el sustituyente que se esté introduciendo, pero los reactivos comunes incluyen halógenos y agentes alquilantes.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de pelletierina, como N-metilpelletierina y pseudopelletierina .

Aplicaciones Científicas De Investigación

El clorhidrato de pelletierina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de otros alcaloides y moléculas orgánicas complejas.

Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida su función como inhibidor de la acetilcolinesterasa.

Medicina: Se están realizando investigaciones sobre su posible uso en el tratamiento de afecciones como la enfermedad de Alzheimer debido a sus propiedades neuroprotectoras.

Mecanismo De Acción

El clorhidrato de pelletierina ejerce sus efectos principalmente a través de su interacción con la acetilcolinesterasa, una enzima que descompone el neurotransmisor acetilcolina. Al inhibir esta enzima, el clorhidrato de pelletierina aumenta los niveles de acetilcolina en el cerebro, lo que puede mejorar la función cognitiva y la memoria. Este mecanismo es particularmente relevante en el contexto de enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Compuestos Similares:

- N-metilpelletierina

- Pseudopelletierina

- Anaferina

Comparación: El clorhidrato de pelletierina es único en su fuerte efecto inhibitorio sobre la acetilcolinesterasa en comparación con sus análogos. Si bien la N-metilpelletierina y la pseudopelletierina comparten características estructurales similares, no exhiben el mismo nivel de actividad biológica. La anaferina, otro compuesto relacionado, tiene propiedades farmacológicas diferentes y se utiliza en diferentes contextos terapéuticos .

Comparación Con Compuestos Similares

- N-methylpelletierine

- Pseudopelletierine

- Anaferine

Comparison: Pelletierine hydrochloride is unique in its strong inhibitory effect on acetylcholine esterase compared to its analogs. While N-methylpelletierine and pseudopelletierine share similar structural features, they do not exhibit the same level of biological activity. Anaferine, another related compound, has different pharmacological properties and is used in different therapeutic contexts .

Propiedades

IUPAC Name |

1-piperidin-2-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-7(10)6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOKUKPRJSMPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-61-2 | |

| Record name | Pelletierine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELLETIERINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516910XH33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

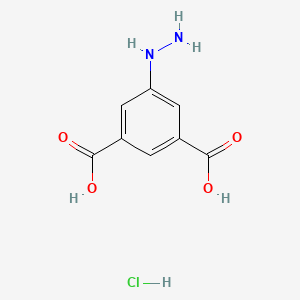

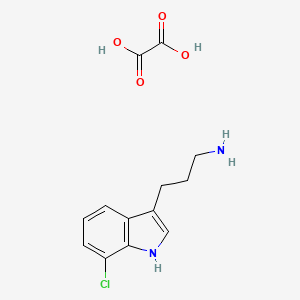

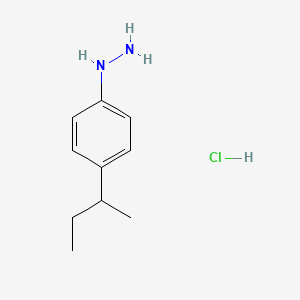

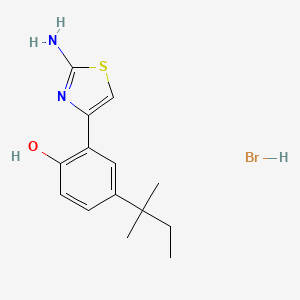

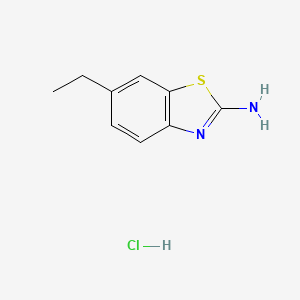

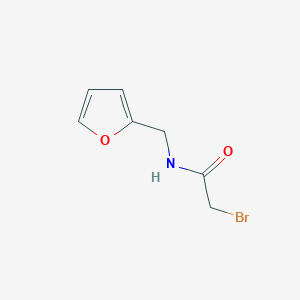

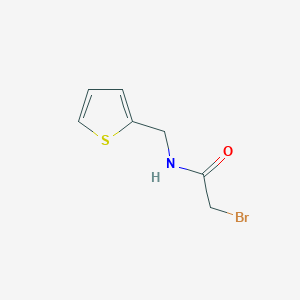

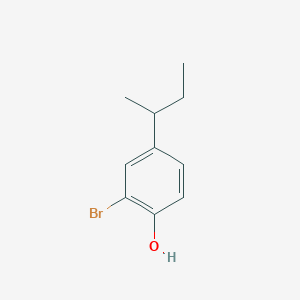

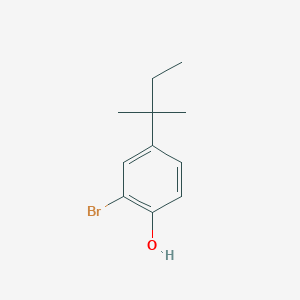

Feasible Synthetic Routes

Q1: The research mentions that Pelletierine hydrochloride combined with tin soaps shows high efficacy against Raillietina cesticillus. What is the proposed mechanism behind this synergistic effect?

A1: Unfortunately, the provided abstract [] does not delve into the specific mechanism of action for Pelletierine hydrochloride, either alone or in combination with tin soaps, against Raillietina cesticillus. Further research is needed to understand how these compounds interact at a molecular level to achieve the observed anthelmintic effect. Investigating potential synergistic effects, such as if the compounds target different stages of the parasite's lifecycle or disrupt separate physiological processes, could be a fruitful area for future study.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.